2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
Overview
Description
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is a chemical compound used as a building block in organic synthesis . It serves as a direct precursor to β-dicarbonyl compounds .
Synthesis Analysis
The synthesis of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one can be achieved from TERT-BUTYL 2-METHYL-3-OXOBUTANOATE and Acetone .Molecular Structure Analysis
The molecular formula of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is C8H12O3. Its molecular weight is 156.18 . The InChI code is 1S/C8H12O3/c1-5-6(2)10-8(3,4)11-7(5)9/h1-4H3 .Chemical Reactions Analysis
Flash pyrolysis of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one generates acetylketene . It is a diketene-acetone adduct . It was also used in the preparation of N-alkenyl acetoacetamides .Physical And Chemical Properties Analysis
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is a liquid at 20°C . It has a boiling point of 72°C at 3 mmHg . The compound has a refractive index of 1.46 and a specific gravity of 1.07 . It should be stored at temperatures between 0-10°C .Scientific Research Applications
Versatile Synthetic Applications
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one and related compounds have been explored for their versatility in organic synthesis. For instance, 6-Bromomethyl-4H-1,3-dioxin, derived from this compound, is used for constructing various heterocycles and carbocycles. These include bicyclo[4.3.1]decan-3,10-diones, benzazocines, and 4-hydroxypipecolic acid, highlighting its utility in synthesizing complex organic frameworks (Greshock & Funk, 2002).
Computational Chemistry Studies
The compound has been studied using ab initio molecular orbital methods, providing insights into its conformers and energies. These studies are crucial for understanding its reactivity and stability, contributing to its applicability in various synthetic routes (Freeman et al., 1998).
Synthesis of Pyrones and Dioxinones
In another study, the transformation of similar dioxins into pyrones and dioxinones was explored. This process exemplifies the compound's role in the synthesis of diverse organic molecules, potentially useful in various chemical industries (Katritzky et al., 2005).
Green Chemistry Approaches
There has also been a focus on developing environmentally friendly methods to synthesize derivatives of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one. One such approach involves catalyst-free conditions for constructing 4H-benzo[d][1,3]dioxin-4-ones, important in producing insecticides and benzene derivatives (Lin et al., 2014).
Research on Dioxin-like Compounds
Although slightly tangential, research on dioxin-like compounds, to which 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is chemically related, has been conducted. For instance, the World Health Organization reevaluated human and mammalian toxic equivalency factors for dioxins, underlining the significance of understanding these compounds from a toxicological perspective (van den Berg et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,5,6-tetramethyl-1,3-dioxin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-6(2)10-8(3,4)11-7(5)9/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEPEQVPVAXLSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(OC1=O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336981 | |
Record name | 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one | |
CAS RN |
87769-39-9 | |
Record name | 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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